REACTION_CXSMILES
|
Br[C:2]1[C:6]([Br:7])=[CH:5][S:4][CH:3]=1.C([Li])CCC.CN(OC)[C:15](=[O:18])[CH2:16][CH3:17]>CCOCC>[Br:7][C:6]1[C:2]([C:15](=[O:18])[CH2:16][CH3:17])=[CH:3][S:4][CH:5]=1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CSC=C1Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
9.92 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
CN(C(CC)=O)OC
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at -78° C.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with satd NH4Cl
|
Type
|
ADDITION
|
Details
|
the mixture was diluted with ether
|
Type
|
CUSTOM
|
Details
|
The ether layer was separated
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with hexanes
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CSC=C1C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.08 g | |
YIELD: CALCULATEDPERCENTYIELD | 38.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |